

Technical Guide: 5,6-Diethyl-2,3-dihydroinden-1-one

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Compound of Interest

Compound Name: 5,6-Diethyl-2,3-dihydroinden-1-one

Cat. No.: B8663448

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Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth examination of the chemical properties and context of **5,6-Diethyl-2,3-dihydroinden-1-one**.

Executive Summary

This document provides a technical overview of **5,6-Diethyl-2,3-dihydroinden-1-one** (also known as 5,6-diethyl-1-indanone). The primary focus is to establish its fundamental molecular and chemical properties. While this compound is a specific organic molecule, its broader structural class, 1-indanones, is significant in medicinal chemistry and materials science. This guide compiles the known data for the title compound and provides context regarding its relevance as a chemical intermediate.

Molecular and Chemical Properties

The fundamental properties of a chemical compound are critical for its application in research and development. The key identifiers and characteristics of **5,6-Diethyl-2,3-dihydroinden-1-one** are summarized below.

Quantitative Data Summary

A structured summary of the key quantitative data for the compound is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₆ O	Pharmaffiliates[1]
Molecular Weight	188.27 g/mol	Pharmaffiliates[1]
CAS Number	312753-51-8	Pharmaffiliates[1]

Context in Organic Synthesis and Drug Development

While extensive research specifically targeting **5,6-Diethyl-2,3-dihydroinden-1-one** is not widely published, its structural backbone, the 1-indanone core, is a well-established motif in biologically active molecules.

The 1-Indanone Framework

The 1-indanone structure is a core component in a variety of pharmaceutically relevant compounds.[2][3] Molecules incorporating this framework have shown a broad range of biological activities, including:

- Antiviral and antibacterial agents[3]
- Anti-inflammatory and analgesic compounds[3]
- Anticancer drugs[3]
- Agents for treating neurodegenerative diseases[3]

Role as a Chemical Intermediate

The primary relevance of **5,6-Diethyl-2,3-dihydroinden-1-one** appears to be as a chemical intermediate in multi-step synthetic pathways. Notably, the closely related compound, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, is a key intermediate in the synthesis of Indacaterol.[4][5] Indacaterol is an ultra-long-acting beta-adrenoceptor agonist used in the management of chronic obstructive pulmonary disease (COPD).

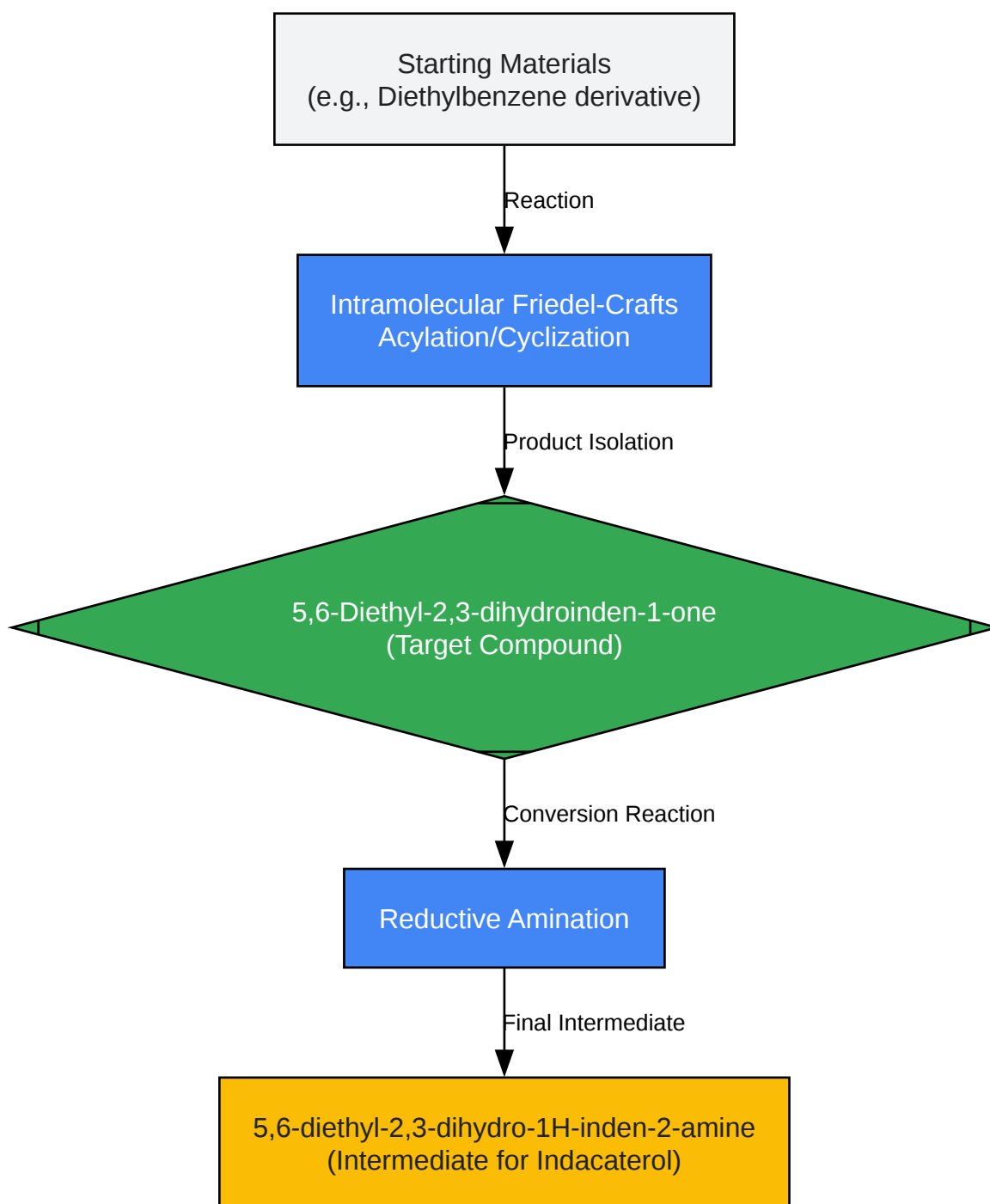
The logical relationship between these compounds suggests a potential synthetic pathway where the ketone group of 5,6-diethyl-1-indanone is converted to an amine.

Potential Synthetic Pathways

There are no detailed, publicly available experimental protocols specifically for the synthesis of **5,6-Diethyl-2,3-dihydroinden-1-one**. However, general methods for synthesizing 1-indanones are well-documented and can be adapted. A logical workflow for its potential synthesis and subsequent conversion is outlined below.

Logical Synthesis Workflow

The diagram below illustrates a plausible, high-level workflow for the synthesis of the title compound and its conversion to a key pharmaceutical intermediate.



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Caption: Logical workflow for the synthesis of **5,6-Diethyl-2,3-dihydroinden-1-one** and its potential conversion.

General Experimental Considerations

Intramolecular Friedel-Crafts Cyclization: This is one of the most common methods for forming the 1-indanone ring system.

- Substrate: A suitable precursor, such as 3-(3,4-diethylphenyl)propanoic acid or its corresponding acid chloride, would be required.
- Catalyst: A strong Lewis acid (e.g., AlCl_3) or a protic acid (e.g., polyphosphoric acid) is typically used to promote the intramolecular ring-closing reaction.
- Solvent: An inert solvent, such as dichloromethane or nitrobenzene, is commonly employed for the reaction.
- Workup: The reaction is typically quenched with water or ice, followed by extraction of the organic product and purification via chromatography or recrystallization.

Reductive Amination (for conversion to amine):

- Reagents: The ketone (**5,6-Diethyl-2,3-dihydroinden-1-one**) is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).
- Solvent: A protic solvent like methanol or ethanol is typically used.
- Procedure: The ketone, ammonia source, and reducing agent are stirred together at room temperature or with gentle heating until the reaction is complete.
- Purification: Standard aqueous workup and chromatographic purification yield the desired amine.

Conclusion

5,6-Diethyl-2,3-dihydroinden-1-one is a specific chemical compound with a molecular weight of 188.27 g/mol [\[1\]](#) While not extensively studied on its own, it belongs to the important class of 1-indanones, which are prevalent in medicinal chemistry. Its primary significance lies in its potential role as a direct precursor to 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, a crucial intermediate for the synthesis of the COPD drug Indacaterol. The synthesis of the title compound can be achieved through established organic chemistry methods like the Friedel-

Crafts reaction, highlighting its place within well-understood synthetic workflows for drug development.

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